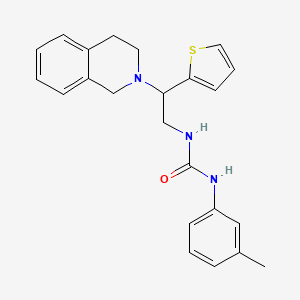

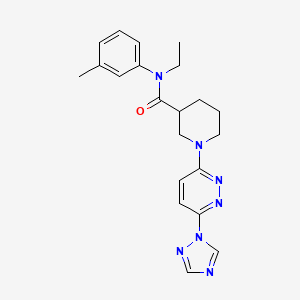

1-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(噻吩-2-基)乙基)-3-(间甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research into the compound "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea" has revealed its significance in the field of medicinal chemistry. Tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have shown potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells while not affecting non-tumor prostate cells .

Synthesis Analysis

The synthesis of related isoquinoline urea derivatives has been achieved through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. This method produces 1-(4-haloisoquinolin-1-yl)ureas in good yields under mild conditions. Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to diversify the 1-(isoquinolin-1-yl)ureas .

Molecular Structure Analysis

Isoquinoline urea/thiourea derivatives have been synthesized and their molecular structures analyzed. The inhibitory effects of these compounds on the tyrosinase enzyme have been evaluated, with certain derivatives showing competitive inhibition. The molecular structure analysis, including HOMO-LUMO energy levels, has been performed using Gaussian software to better understand the electronic properties of these compounds .

Chemical Reactions Analysis

The use of urea/thiourea as an ammonia surrogate has been explored in the synthesis of quinazolin-4(3H)-ones and their dihydro derivatives. This catalyst-free synthesis involves the reaction of isatoic anhydride and aryl aldehydes in the presence of urea or thiourea in ethanol. The nature of the carbonyl compounds employed dictates whether the quinazolin-4(3H)-one or its dihydro derivative is produced .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea" are not detailed in the provided papers, the properties of similar compounds suggest that these derivatives are likely to have significant biological activity and could be soluble in organic solvents. The presence of electron-withdrawing substituents and aryl groups in the isoquinoline derivatives has been associated with higher activities, which could also be relevant for the compound .

科学研究应用

酶抑制

与1-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(噻吩-2-基)乙基)-3-(间甲苯基)脲结构相似的化合物研究表明在酶抑制方面具有潜在应用。例如,已探索具有脲或硫脲部分的化合物作为抗乙酰胆碱酯酶活性。这些抑制剂通过防止乙酰胆碱的分解在治疗阿尔茨海默病等疾病中具有重要意义,乙酰胆碱是一种参与记忆和认知的神经递质 Vidaluc 等,1995。

用于环境和治疗用途的金属络合

喹啉和异喹啉衍生物已证明具有形成金属配合物的能力,这对于从核废料中分离锕系元素或开发治疗剂至关重要。肖等人的一项研究。(2015) 表明,具有硬软给体原子的某些配体可以有效分离锕系元素和镧系元素,突出了它们在管理核废料和治疗应用中的潜力 肖等人,2015。

新型药物合成

与1-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(噻吩-2-基)乙基)-3-(间甲苯基)脲相关的化合物的结构柔性允许合成广泛的药物。例如,对异喹啉核心的修饰导致了新型多巴胺激动剂的产生,可用于治疗抑郁症和帕金森病等疾病 雅各布等人,1981。此外,已探索将脲和硫脲基团纳入药物结构中以抑制酪氨酸酶,这与治疗色素沉着等疾病有关 Genc 等,2014。

属性

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17-6-4-9-20(14-17)25-23(27)24-15-21(22-10-5-13-28-22)26-12-11-18-7-2-3-8-19(18)16-26/h2-10,13-14,21H,11-12,15-16H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXORFMYRJPHIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)